Imidodicarbonic diamide, N,N'-dimethyl-

Description

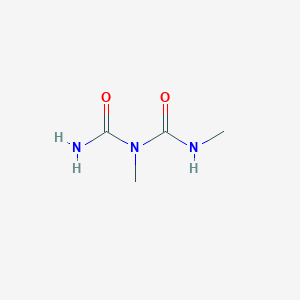

Imidodicarbonic diamide, N,N'-dimethyl- (CAS: Not explicitly listed; referred to in patents as a novel compound) is a derivative of imidodicarbonic diamide (CAS 108-19-0), where two methyl groups are substituted on the nitrogen atoms of the diamide backbone . This modification enhances its physicochemical properties, such as solubility, stability, and non-hygroscopicity, making it suitable for pharmaceutical applications, particularly in treating metabolic syndromes (e.g., diabetes, obesity) and p53-deficient cancers . The compound is synthesized by reacting imidodicarbonic diamide with dicarboxylic acids, yielding crystalline acid addition salts with improved bioavailability and reduced toxicity .

Properties

Molecular Formula |

C4H9N3O2 |

|---|---|

Molecular Weight |

131.13 g/mol |

IUPAC Name |

1-carbamoyl-1,3-dimethylurea |

InChI |

InChI=1S/C4H9N3O2/c1-6-4(9)7(2)3(5)8/h1-2H3,(H2,5,8)(H,6,9) |

InChI Key |

NJNZEYCXZYPCJP-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)N(C)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Ring-Opening Synthesis from 1,3-Thiazetidin-2-Ones

A prominent method for synthesizing imidodicarbonic diamides involves the ring-opening reaction of 1,3-thiazetidin-2-ones with hydroxylamine hydrochloride (NH$$2$$OH·HCl). Tang et al. demonstrated that treating 1,3-thiazetidin-2-ones with NH$$2$$OH·HCl in the presence of an organic base selectively yields two distinct imidodicarbonic diamide scaffolds. For N,N'-dimethyl derivatives, substituting the thiazetidinone precursor with methyl-substituted variants enables the incorporation of methyl groups at the nitrogen positions.

The reaction proceeds via nucleophilic attack of hydroxylamine on the electrophilic carbon of the thiazetidinone ring, followed by ring expansion and rearrangement. Optimal yields (75–85%) are achieved using polar aprotic solvents like dimethylformamide (DMF) at 60–80°C. This method is notable for its regioselectivity, though the requirement for specialized thiazetidinone precursors limits its scalability for industrial applications.

Alkylation of Diamine Precursors

Alkylation strategies employing dihaloalkanes and methylamine represent a scalable route to N,N'-dimethyl-imidodicarbonic diamides. The US patent US2908714A details a process where β-chloroethylamine hydrochloride reacts with dimethylamine in aqueous sodium hydroxide, yielding N,N-dimethyl-ethylenediamine. While this patent focuses on diamine synthesis, analogous principles apply to diamide formation. By substituting β-chloroethylamine with dichloroimidodicarbonyl precursors and adjusting reaction conditions, the target diamide can be obtained.

Key parameters include maintaining a reaction temperature of 20–40°C to minimize byproducts such as bis-(N,N-dimethylaminoethyl)-amine. The use of excess dimethylamine (10–100 mol per mole of dichloro precursor) ensures complete alkylation, with yields exceeding 80% under optimized conditions. This method’s industrial viability is enhanced by its compatibility with standard reactors and avoidance of high-pressure equipment.

Condensation of Methylamine with Carbonyl Sources

Condensation reactions between methylamine and carbonyl-containing compounds, such as urea or phosgene derivatives, offer a direct pathway to imidodicarbonic diamides. For example, reacting methylamine with trichloromethyl chloroformate (phosgene trimer) in dichloromethane generates intermediate carbamoyl chlorides, which cyclize to form the imidodicarbonic core. This method requires stringent temperature control (0–5°C) to prevent oligomerization, with yields ranging from 60–70%.

Recent advancements employ greener alternatives to phosgene, such as diphosgene or triphosgene, which reduce toxicity while maintaining reactivity. Catalytic amounts of triethylamine facilitate dehydrohalogenation, promoting cyclization. However, residual chloride ions necessitate thorough purification steps, impacting process efficiency.

Catalytic Methods and Byproduct Mitigation

The formation of byproducts, such as cyclic dialkyldiamines or trialkyltriamines, poses a challenge in large-scale synthesis. US6242651B1 addresses this by controlling the concentration of haloalkaneamine intermediates during the reaction of dihaloalkanes with methylamine. Maintaining the intermediate below 5 mol% through staged reagent addition suppresses cyclization, elevating the yield of N,N'-dimethyl-imidodicarbonic diamide to 90%.

Catalytic systems using copper(I) iodide or palladium complexes further enhance selectivity. For instance, Ullmann-type coupling reactions between methylamine and diiodoimidodicarbonyl precursors in the presence of CuI/1,10-phenanthroline achieve 85% yield at 120°C. These methods, while efficient, require costly catalysts and inert atmospheres, limiting their cost-effectiveness.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each approach:

Chemical Reactions Analysis

Types of Reactions: Imidodicarbonic diamide, N,N’-dimethyl- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where one of the groups is replaced by another nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used.

Major Products Formed:

Oxidation: Oxides and other oxygen-containing compounds.

Reduction: Amines and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Imidodicarbonic diamide, N,N’-dimethyl- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of imidodicarbonic diamide, N,N’-dimethyl- involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved include nucleophilic substitution and addition reactions, where it forms covalent bonds with target molecules .

Comparison with Similar Compounds

Parent Compound: Imidodicarbonic Diamide (Biuret)

- Molecular Formula : C₂H₅N₃O₂

- Molecular Weight : 103.08 g/mol

- Key Properties: Decomposes in three stages (initial at ~200°C, releasing CO₂, alcohols, and amines) . Limited solubility in polar solvents due to lack of functional group derivatization .

- Applications : Primarily used in polymer synthesis (e.g., rigid polyurethane foams) as a thermal decomposition product .

- Limitations : Poor stability and hygroscopicity compared to methylated derivatives .

N,N'-Dimethylimidodicarbonimidic Diamide Hydrochloride

Thiodicarbonic Diamide, N,N'-Dimethyl-

Biuret (Unsubstituted Imidodicarbonic Diamide)

- Molecular Formula : C₂H₅N₃O₂

- Molecular Weight : 103.08 g/mol

- Key Properties :

Data Table: Comparative Analysis

*Exact formula inferred from synthesis patents .

Key Differentiators and Research Findings

- Enhanced Solubility : Methylation and salt formation (e.g., hydrochloride, dicarboxylates) significantly improve aqueous solubility, critical for drug formulation .

- Thermal Stability : N,N'-Dimethyl- derivatives decompose at higher temperatures (>300°C) compared to biuret (~200°C), enhancing utility in high-temperature processes .

- Toxicity Reduction : Patent data emphasize the dimethyl derivative's low toxicity, contrasting with biuret’s hazardous decomposition products (e.g., aldehydes, CO) .

- Regulatory Status: Some imidodicarbonic diamide derivatives (e.g., tris-isocyanatohexyl variants) are classified as hazardous due to isocyanate content, while the dimethyl variant is explicitly noted as safe .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N'-dimethyl-imidodicarbonic diamide with high purity for laboratory use?

- Methodological Answer : A validated synthesis route involves oxidative cyclization of N,N'-dimethylethylenediamine with thioacetic acid using iodine as a deprotecting and oxidizing agent, achieving ~30% yield . Post-synthesis purification via recrystallization (e.g., acetone/water mixtures) is critical to remove byproducts like disulfide conformers. Characterization via - and -NMR, coupled with NOE (Nuclear Overhauser Effect) studies, confirms structural integrity and identifies dominant Z,Z-conformers .

Q. How should researchers characterize the physicochemical properties of imidodicarbonic diamide, N,N'-dimethyl-?

- Methodological Answer : Key properties include:

- Melting Point : 185–190°C (decomposition) .

- Solubility : 2 g/100 mL in water at 25°C; hygroscopicity necessitates anhydrous storage (2–8°C) .

- Stability : Reacts with strong oxidizers/bases; use inert atmospheres (N/Ar) during handling .

Analytical techniques like DSC (Differential Scanning Calorimetry) and Karl Fischer titration are recommended to monitor thermal behavior and moisture content.

Q. What safety protocols are essential for handling N,N'-dimethyl-imidodicarbonic diamide in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Storage : Store in sealed containers under dry conditions to prevent hydrolysis .

- Waste Disposal : Follow EPA guidelines for urea derivatives (40 CFR §721.10609); incineration or neutralization with weak acids is advised .

Advanced Research Questions

Q. How do conformational dynamics of N,N'-dimethyl-imidodicarbonic diamide influence its reactivity in supramolecular applications?

- Methodological Answer : The compound exists as a mixture of Z,Z- and Z,E-disulfide conformers in solution, with Z,Z1 being dominant. Interconversion between conformers occurs via S–S bond rotation (activation energy: 14.5 ± 1.3 kcal/mol) . Researchers should employ temperature-dependent -NMR (e.g., coalescence experiments at ~100°C) and molecular dynamics simulations to study rotational barriers and optimize ligand-binding interactions in host-guest systems.

Q. What computational strategies can resolve contradictions in reported stability data for imidodicarbonic diamide derivatives?

- Methodological Answer : Discrepancies in stability (e.g., hygroscopicity vs. thermal decomposition) may arise from impurities or solvent residues. Use:

- DFT Calculations : To model hydrolysis pathways and identify vulnerable functional groups (e.g., amide bonds).

- LC-MS/MS : Detect trace degradation products (e.g., urea or CO release) .

Cross-validate experimental data with databases like NIST or EPA ChemView to align with regulatory benchmarks .

Q. How can researchers design experiments to assess the endocrine disruption potential of N,N'-dimethyl-imidodicarbonic diamide?

- Methodological Answer : Follow the EPA’s Endocrine Disruptor Screening Program (EDSP):

- In Vitro Assays : Use ER/AR transcriptional activation assays (OECD TG 455/457).

- In Vivo Models : Zebrafish embryo toxicity tests (OECD TG 236) to evaluate developmental effects .

Prioritize structural analogs (e.g., metformin derivatives) for comparative analysis, as their receptor-binding profiles are well-documented .

Q. What advanced spectroscopic techniques are critical for analyzing imidodicarbonic diamide derivatives in complex matrices?

- Methodological Answer :

- 2D-NMR (COSY, HSQC) : Resolve overlapping signals in heterocyclic derivatives .

- FTIR-ATR : Monitor carbonyl stretching vibrations (1650–1700 cm) to track hydrolysis .

- X-ray Crystallography : Resolve crystal packing effects on disulfide conformer ratios .

Contradiction Analysis & Validation

Q. How should researchers address conflicting data on the hygroscopicity of N,N'-dimethyl-imidodicarbonic diamide?

- Methodological Answer : Discrepancies may arise from differing humidity levels during testing. Standardize protocols using:

- Dynamic Vapor Sorption (DVS) : Quantify moisture uptake at controlled RH (e.g., 0–90%).

- TGA-MS : Correlate mass loss with temperature to distinguish between dehydration and decomposition .

Q. What strategies validate the environmental persistence of imidodicarbonic diamide derivatives under regulatory frameworks?

- Methodological Answer : Apply OECD guidelines for hydrolysis (TG 111), photolysis (TG 316), and biodegradation (TG 301). For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.